DSP-2230

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

DSP-2230 is a selective small-molecule blocker of the voltage-gated sodium channels Na v1.7 and Na v1.8, which are crucial in the transmission of pain signals. This compound is being developed by Dainippon Sumitomo Pharma for the treatment of neuropathic pain, a condition characterized by chronic pain resulting from nerve damage or dysfunction. The chemical formula for DSP-2230 is C20H20F3N5O2, and it has a molar mass of approximately 419.408 g·mol−1 . Its unique structure and mechanism of action make it a promising candidate in pain management therapies.

DSP-2230 exhibits significant biological activity as a selective inhibitor of Na v1.7 and Na v1.8 channels. These channels are known to play pivotal roles in nociceptive signaling pathways. By blocking these channels, DSP-2230 has the potential to alleviate neuropathic pain symptoms effectively. Clinical trials have indicated that compounds like DSP-2230 may provide substantial analgesic effects without the side effects commonly associated with traditional pain medications .

The synthesis of DSP-2230 involves several steps that typically include the construction of its core structure followed by functionalization to introduce the trifluoromethyl group and other moieties essential for its biological activity. While specific synthetic routes for DSP-2230 are proprietary and not fully disclosed in public literature, general methodologies for synthesizing sodium channel blockers often involve techniques such as:

- Condensation Reactions: To build the core structure.

- Functional Group Modifications: To introduce necessary substituents.

- Purification Techniques: Such as chromatography to isolate the final product.

The precise synthesis details would require access to proprietary data from Dainippon Sumitomo Pharma or related research publications.

DSP-2230 is primarily being investigated for its application in treating neuropathic pain conditions. Its selectivity for Na v1.7 and Na v1.8 makes it particularly interesting for developing targeted therapies that minimize side effects compared to broader-spectrum analgesics. Other potential applications could include:

- Management of chronic pain syndromes.

- Treatment of conditions involving hyperexcitability of neurons.

Interaction studies involving DSP-2230 focus on its binding affinity and selectivity towards Na v1.7 and Na v1.8 channels compared to other sodium channels. These studies typically utilize electrophysiological techniques to measure how effectively DSP-2230 can inhibit channel activity under various conditions. Understanding these interactions helps elucidate its mechanism of action and potential side effects when used therapeutically .

Several compounds share structural or functional similarities with DSP-2230, particularly those targeting sodium channels involved in pain pathways. Some notable examples include:

| Compound Name | Mechanism | Unique Features |

|---|---|---|

| Lidocaine | Sodium channel blocker | Local anesthetic properties |

| Carbamazepine | Sodium channel blocker | Anticonvulsant effects |

| Ranolazine | Sodium channel inhibitor | Primarily used for angina; affects cardiac sodium channels |

Uniqueness of DSP-2230:

- Unlike Lidocaine, which is primarily used as a local anesthetic, DSP-2230 targets specific sodium channels associated with neuropathic pain without significant local anesthetic effects.

- Compared to Carbamazepine, which has broader applications including seizure control, DSP-2230 is more focused on neuropathic pain management.

- Ranolazine's primary use in cardiac conditions differentiates it from DSP-2230's targeted application in pain therapy.

Molecular Structure and Formula

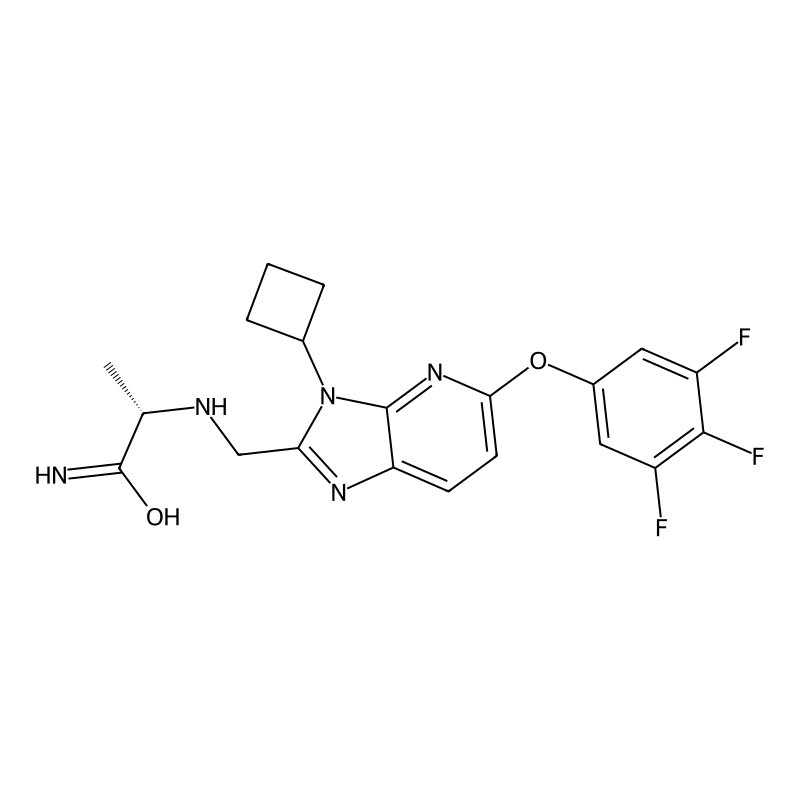

DSP-2230 is a complex heterocyclic compound with the molecular formula C20H20F3N5O2 and a molecular weight of 419.4 g/mol [3] [4] [5]. The compound is classified as an imidazopyridine derivative, specifically featuring an imidazo[4,5-b]pyridine core structure [1] [3]. The International Union of Pure and Applied Chemistry name for this compound is (S)-2-(((3-cyclobutyl-5-(3,4,5-trifluorophenoxy)-3H-imidazo[4,5-b]pyridin-2-yl)methyl)amino)propanamide [4] [7] [13].

The structural architecture of DSP-2230 consists of five main components that contribute to its unique chemical profile [3] [4] [5]. The central imidazo[4,5-b]pyridine core serves as the primary scaffold, providing a rigid bicyclic heterocycle that consists of fused imidazole and pyridine rings [1] [22]. This core structure is common among bioactive compounds and provides both rigidity and potential for π-stacking interactions [22] [27].

Attached to the nitrogen at position 3 of the imidazole ring is a cyclobutyl group, which introduces conformational constraint and contributes to the compound's hydrophobic character [3] [5]. The cyclobutyl substituent is significant as it influences the overall binding orientation and molecular geometry [33].

At position 5 of the imidazopyridine core, a 3,4,5-trifluorophenoxy group is connected via an ether linkage [3] [4] [5]. This trifluorophenoxy moiety contains three fluorine atoms positioned at the 3, 4, and 5 positions of the phenyl ring [4] [5]. The presence of multiple fluorine atoms enhances the compound's lipophilicity and provides increased metabolic stability through electronic effects [26] [31].

The molecular structure is completed by a chiral propanamide side chain connected to the imidazopyridine core through a methylene linker [3] [4] [5]. This side chain contains the compound's single stereogenic center, which adopts the S-configuration [4] [7] [13]. The methylene group provides necessary flexibility between the rigid core and the chiral side chain, enabling proper spatial orientation for biological activity [3] [5].

| Structural Component | Description | Functional Significance |

|---|---|---|

| Imidazo[4,5-b]pyridine Core | Bicyclic heterocycle consisting of fused imidazole and pyridine rings; serves as the central scaffold | Common pharmacophore in many bioactive compounds; provides rigidity and potential for π-stacking interactions |

| Cyclobutyl Group | Four-membered cycloalkyl ring attached to the N3 position of the imidazole ring | Provides conformational constraint and hydrophobicity; influences binding orientation |

| 3,4,5-Trifluorophenoxy Group | Phenyl ring with three fluorine atoms at positions 3, 4, and 5; connected via an ether linkage to position 5 of the imidazopyridine | Enhances lipophilicity; fluorine atoms increase metabolic stability and binding affinity through electronic effects |

| Chiral Propanamide Side Chain | Contains a chiral carbon with S-configuration; bears an amide group and is connected to the imidazopyridine via a secondary amine | Contains the stereogenic center; the amide group can form hydrogen bonds with target proteins |

| Methylene Linker | Single methylene (-CH2-) group connecting the imidazopyridine core to the chiral propanamide side chain | Provides flexibility between the rigid core and the chiral side chain; important for proper spatial orientation |

Physical and Physicochemical Properties

DSP-2230 exhibits characteristic physical properties that reflect its chemical structure and composition [6] [11] [13]. The compound appears as a white to off-white solid at room temperature [6] [13]. Its predicted density is 1.53 ± 0.1 g/cm³, indicating a relatively dense molecular packing [4] [6] [11].

The solubility profile of DSP-2230 demonstrates its lipophilic nature, with limited aqueous solubility but good solubility in organic solvents [5] [11] [12]. In dimethyl sulfoxide, the compound exhibits a solubility of 125 mg/mL, corresponding to a molar concentration of 298.04 mM [5] [11] [12]. This solubility characteristic requires sonication for complete dissolution, suggesting strong intermolecular interactions in the solid state [5] [12].

Thermal properties of DSP-2230 include a predicted boiling point of 607.8 ± 55.0 °C, indicating significant thermal stability [6]. However, no experimental melting point data has been reported in the available literature [6] [11]. For storage purposes, the compound maintains stability when kept at -20°C and demonstrates shelf life stability of at least two years under proper storage conditions [5] [11] [12].

| Property | Value |

|---|---|

| Physical Form | Solid |

| Color | White to off-white |

| Density (Predicted) | 1.53 ± 0.1 g/cm³ |

| Solubility in DMSO | 125 mg/mL (298.04 mM) |

| Melting Point | Not reported |

| Boiling Point (Predicted) | 607.8 ± 55.0 °C |

| Storage Temperature | -20°C |

| Stability | ≥ 2 years |

The physicochemical properties of DSP-2230 reflect its molecular composition and structural features [4] [6]. The compound exhibits a logarithm of the partition coefficient (LogP) value of 3.33, indicating moderate to high lipophilicity [4]. This value suggests favorable membrane permeability characteristics while maintaining sufficient aqueous compatibility for biological systems [4].

The predicted acid dissociation constant (pKa) for DSP-2230 is 15.94 ± 0.50, indicating that the compound behaves as a very weak acid under physiological conditions [6]. This high pKa value suggests that DSP-2230 will predominantly exist in its neutral form at physiological pH [6].

Topological polar surface area calculations reveal a value of 95.06 Ų for DSP-2230 [4]. This parameter is crucial for predicting drug-like properties, as compounds with topological polar surface area values between 60-140 Ų typically demonstrate favorable absorption and permeability characteristics [4]. The compound contains six hydrogen bond acceptors and two hydrogen bond donors, contributing to its potential for forming intermolecular interactions [4]. Additionally, DSP-2230 possesses seven rotatable bonds, providing moderate conformational flexibility [4].

| Property | Value |

|---|---|

| LogP | 3.33 |

| pKa (Predicted) | 15.94 ± 0.50 |

| Topological Polar Surface Area (TPSA) | 95.06 Ų |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 2 |

| Rotatable Bonds | 7 |

| Relative Density | 1.53 g/cm³ |

Chemical Synthesis Pathways

The synthesis of DSP-2230 requires a multi-step approach involving the construction of the imidazopyridine core followed by sequential functionalization to introduce the various substituents [21] [22] [27]. The synthetic strategy typically begins with the formation of the imidazo[4,5-b]pyridine scaffold, which can be achieved through several established methodologies [21] [22] [24].

The initial step involves the construction of the imidazopyridine core through condensation reactions between 2-aminopyridine derivatives and appropriate carbonyl compounds [22] [24] [27]. Traditional approaches utilize α-haloketones in condensation reactions with 2-aminopyridines under neutral alumina catalysis or solvent-free conditions at elevated temperatures [22] [24]. Alternative methods employ multicomponent reactions, such as the Groebke-Blackburn-Bienaymé reaction, which combines aldehydes, aminopyridines, and isocyanides to generate the imidazopyridine framework [21] [23].

The introduction of the cyclobutyl group at the N3 position of the imidazole ring represents a critical step in the synthesis [22] [28] [33]. This transformation typically involves N-alkylation reactions using cyclobutyl halides in the presence of strong bases such as potassium carbonate in polar aprotic solvents [22] [28]. The cyclobutyl substitution pattern requires careful control of reaction conditions to ensure regioselectivity and avoid unwanted side reactions [33].

Functionalization at the 5-position of the imidazopyridine core with the 3,4,5-trifluorophenoxy group involves nucleophilic aromatic substitution reactions [31] [34]. The trifluorophenoxy moiety can be introduced through coupling reactions between 3,4,5-trifluorophenol and appropriately activated imidazopyridine intermediates [31] [34]. These reactions typically require basic conditions and may involve transition metal catalysis to facilitate the coupling process [34].

The installation of the methylene linker and chiral propanamide side chain represents the final major transformation in the synthesis [26] [32]. This step involves the introduction of a halomethyl group at the C2 position of the imidazopyridine, followed by nucleophilic substitution with (S)-2-aminopropanamide [26] [32]. The stereochemistry of the final product is controlled by the use of enantiomerically pure starting materials or through asymmetric synthesis methodologies [26] [32].

| Synthesis Step | Reaction Type | Key Reagents/Conditions |

|---|---|---|

| 1. Imidazopyridine Core Formation | Condensation/Cyclization | 2-Aminopyridine derivative + α-haloketone or aldehyde |

| 2. N3-Cyclobutylation | N-Alkylation | Cyclobutyl halide, base (e.g., K2CO3), polar aprotic solvent |

| 3. 5-Position Functionalization | Nucleophilic Aromatic Substitution | 3,4,5-Trifluorophenol, base, coupling conditions |

| 4. Methylene Linker Introduction | Functionalization | Halomethylation or similar functionalization at C2 position |

| 5. Chiral Propanamide Coupling | Amide Coupling | (S)-2-aminopropanamide, coupling reagents, mild conditions |

| 6. Final Purification | Chromatography/Crystallization | Column chromatography, recrystallization from suitable solvent |

Modern synthetic approaches to imidazopyridines have incorporated metal-free methodologies to address environmental and cost considerations [29] [30]. Iodine-catalyzed protocols have shown particular promise for the synthesis of imidazopyridine derivatives through one-pot, three-component condensations [29] [30]. These methods utilize iodine as a Lewis acid catalyst to facilitate the formation of the heterocyclic ring system under mild conditions [29] [30].

Oxidative coupling strategies have also been employed for imidazopyridine synthesis, utilizing copper-catalyzed reactions between 2-aminopyridines and various coupling partners [22] [27]. These approaches often provide improved functional group tolerance and can accommodate diverse substitution patterns [22] [27]. The choice of specific synthetic route depends on the availability of starting materials, desired substitution pattern, and overall efficiency considerations [27] [29].

Structural Analogs and Derivatives

DSP-2230 belongs to a broader class of imidazopyridine-based compounds that share structural similarities and often exhibit related biological activities [1] [21] [22]. The imidazo[4,5-b]pyridine core represents a privileged scaffold in medicinal chemistry, appearing in numerous therapeutic agents and research compounds [21] [22] [25].

Structural analogs of DSP-2230 can be categorized based on modifications to different regions of the molecule [21] [22] [25]. Compounds sharing the imidazo[4,5-b]pyridine core but differing in substituent patterns represent the closest structural relatives [21] [25]. These analogs may feature alternative N3 substituents in place of the cyclobutyl group, such as methyl, ethyl, or other cycloalkyl moieties [22] [25].

Variations in the 5-position substituent represent another class of structural analogs [21] [31]. Alternative phenoxy groups with different substitution patterns, including mono- and difluorinated derivatives, have been explored in related research [31]. The electronic properties and steric characteristics of these substituents significantly influence the overall molecular properties and biological activity [31].

The chiral side chain represents a third area of structural variation among DSP-2230 analogs [26] [32]. Modifications to the propanamide moiety, including changes to the stereochemistry, alkyl substitution, or amide functionality, have been investigated in related compounds [26] [32]. These structural modifications can significantly alter the binding affinity and selectivity profiles of the resulting compounds [26] [32].

Related imidazopyridine derivatives have been developed for various therapeutic applications, including as nucleoside analogs for antiviral therapy [25]. The imidazo[4,5-b]pyridine scaffold has been incorporated into compounds designed as aza-isosters of benzimidazole nucleosides, demonstrating the versatility of this heterocyclic system [25].

The structural relationship between DSP-2230 and other sodium channel modulators provides insight into the structure-activity relationships within this compound class [19]. Comparative analysis of related structures reveals common pharmacophoric elements and suggests strategies for the design of improved analogs [19].

Stereochemistry and Conformational Analysis

DSP-2230 contains a single stereogenic center located at the carbon atom of the propanamide side chain [3] [4] [7]. This chiral center adopts the S-configuration, as indicated by the compound's systematic name and confirmed through structural analysis [4] [7] [13]. The absolute stereochemistry of this center is critical for the compound's biological activity and represents a key structural feature [26] [32].

The stereochemical assignment of DSP-2230 follows the Cahn-Ingold-Prelog priority rules, with the S-configuration reflecting the spatial arrangement of substituents around the chiral carbon [17] [26]. The priority sequence places the amide carbonyl group as the highest priority substituent, followed by the amine nitrogen, the methyl group, and finally the hydrogen atom [17] [26].

Conformational analysis of DSP-2230 reveals the influence of multiple structural elements on the compound's three-dimensional shape [37]. The imidazopyridine core adopts a planar configuration due to the aromatic nature of the fused ring system [22] [27]. This planarity constrains the overall molecular geometry and influences the spatial relationships between substituents [22] [27].

The cyclobutyl group attached to the N3 position of the imidazole ring introduces conformational complexity [33] [37]. Cyclobutyl rings typically adopt puckered conformations to minimize ring strain, and this puckering can influence the overall molecular shape [33]. The orientation of the cyclobutyl ring relative to the imidazopyridine plane affects the compound's binding characteristics [33] [37].

The trifluorophenoxy substituent at the 5-position can adopt multiple conformations through rotation around the ether linkage [31]. The electronic effects of the fluorine atoms influence the preferred conformations through intramolecular interactions [31]. These conformational preferences contribute to the compound's overall shape and binding properties [31].

The methylene linker connecting the imidazopyridine core to the chiral side chain provides conformational flexibility [3] [5]. This single-bond rotation allows the propanamide group to adopt various orientations relative to the heterocyclic core [37]. The preferred conformations of this linkage are influenced by intramolecular hydrogen bonding and steric interactions [37].

Computational studies of related imidazopyridine compounds have revealed the importance of conformational analysis in understanding structure-activity relationships [37]. The most stable conformations often correspond to those that optimize intramolecular interactions while minimizing steric clashes [37]. For DSP-2230, the interplay between the rigid imidazopyridine core and the flexible side chain components determines the accessible conformational space [37].

Crystallographic Studies

Limited crystallographic data is available for DSP-2230 in the current literature, with most structural information derived from computational modeling and solution-phase analysis [9] [14] [35]. However, related studies on sodium channel modulators and imidazopyridine compounds provide insight into the potential crystallographic characteristics of DSP-2230 [14] [35].

Cryo-electron microscopy studies of sodium channel complexes have provided structural information about the binding modes of related compounds, including insights into the spatial arrangement of ligands within the channel pore [14] [35]. These studies reveal that compounds with similar structural features to DSP-2230 can adopt specific conformations when bound to their target proteins [14] [35].

The lack of reported crystal structures for DSP-2230 may reflect challenges in obtaining suitable crystals for X-ray diffraction analysis [14]. The presence of the flexible methylene linker and the conformational variability of the cyclobutyl and trifluorophenoxy groups may contribute to crystal packing difficulties [36]. Such structural features often lead to disorder in the solid state, making high-quality crystal structure determination challenging [36].

Crystallographic analysis of related imidazopyridine compounds has revealed common packing motifs and intermolecular interactions [10] [36]. These studies typically show the formation of hydrogen bonding networks involving the amide functionalities and π-π stacking interactions between the aromatic ring systems [10] [36]. The fluorine atoms in trifluorophenoxy groups often participate in weak intermolecular interactions that influence crystal packing [36].

The development of crystallographic data for DSP-2230 would provide valuable information about its solid-state structure and intermolecular interactions [36]. Such information could contribute to understanding the compound's physical properties, including its solubility characteristics and thermal behavior [36]. X-ray diffraction analysis would also confirm the stereochemical assignment and provide precise bond lengths and angles [36].

Future crystallographic studies of DSP-2230 and its analogs could benefit from systematic investigation of crystallization conditions and co-crystallization approaches [36]. The use of different solvents, temperature conditions, and potential co-crystallization partners might facilitate the growth of suitable crystals for structural analysis [36].

Chemical Stability and Degradation

The chemical stability of DSP-2230 is influenced by its structural features and the environmental conditions to which it is exposed [6] [11] [18]. The compound demonstrates good stability when stored under appropriate conditions, with reported shelf life stability of at least two years when maintained at -20°C [5] [11] [12].

The imidazopyridine core of DSP-2230 provides inherent stability due to the aromatic nature of the fused ring system [22] [27]. The electron-rich heterocyclic structure is generally resistant to oxidative degradation under normal storage conditions [22] [27]. However, the compound may be susceptible to hydrolytic processes under extreme pH conditions [18].

The trifluorophenoxy moiety contributes to the overall stability of DSP-2230 through the electronic effects of the fluorine atoms [31]. Fluorinated aromatics typically exhibit enhanced resistance to metabolic degradation and chemical oxidation [31]. The strong carbon-fluorine bonds are particularly stable and resistant to cleavage under normal conditions [31].

Potential degradation pathways for DSP-2230 may involve hydrolysis of the amide bond in the propanamide side chain under strongly acidic or basic conditions [18]. The secondary amine linkage connecting the side chain to the imidazopyridine core may also be susceptible to hydrolytic cleavage under extreme conditions [18]. These processes would lead to the formation of the parent imidazopyridine and the corresponding amine fragments [18].

Thermal degradation studies of related compounds suggest that DSP-2230 may undergo decomposition at elevated temperatures [18]. The predicted boiling point of 607.8°C indicates significant thermal stability, but prolonged exposure to high temperatures could lead to degradative processes [6] [18]. Such degradation might involve oxidative cleavage of the methylene linker or thermal decomposition of the cyclobutyl ring [18].

The stability of DSP-2230 in biological systems would be influenced by enzymatic processes and the physiological environment [18]. The amide bond may be susceptible to peptidase-mediated hydrolysis, while the imidazopyridine core would likely remain intact [18]. The fluorinated phenoxy group would be expected to resist metabolic degradation due to the stability of the carbon-fluorine bonds [18].

Storage stability recommendations for DSP-2230 include protection from light, moisture, and elevated temperatures [11] [12] [13]. The compound should be stored in tightly sealed containers under inert atmosphere when possible to prevent oxidative degradation [11] [12] [13]. Aqueous solutions of DSP-2230 should be prepared fresh when needed, as the compound may be susceptible to hydrolytic processes in aqueous media over extended periods [11] [12].

Mechanism of Action on Sodium Channels

DSP-2230, also known as ANP-230, exhibits a distinctive mechanism of action that sets it apart from conventional sodium channel blockers. The compound demonstrates a unique tonic block mechanism, characterized by continuous channel inhibition regardless of the channel's conformational state [1] [2]. This represents a departure from traditional sodium channel modulators that typically exhibit state-dependent or use-dependent properties.

Electrophysiological studies using voltage clamp experiments with different step pulse protocols have revealed that DSP-2230 operates without state dependency or use dependency [1]. Unlike lidocaine and other conventional sodium channel blockers that preferentially bind to open or inactivated channel states, DSP-2230 maintains consistent inhibitory activity across all channel conformations - closed, open, and inactivated states [1] [3].

The compound induces a characteristic depolarizing shift in the activation curve of peripheral sodium channels, shifting channel activation to more positive membrane potentials [1] [2]. Additionally, DSP-2230 significantly decelerates the gating kinetics of targeted channels, particularly evident in human Nav1.7-expressing cells where both opening and closing kinetics are substantially slowed [1]. This dual effect on activation properties and kinetics contributes to the compound's distinctive electrophysiological profile.

Selectivity Profile Across Ion Channel Subtypes

DSP-2230 exhibits remarkable selectivity for pain-related sodium channel subtypes while demonstrating minimal activity against cardiac and central nervous system channels. The compound's selectivity profile represents a significant advancement in the development of peripherally-selective sodium channel modulators [1] [4].

| Channel Subtype | IC50 (μM) | Selectivity | Clinical Relevance |

|---|---|---|---|

| Nav1.7 (human) | 7.1 | High | Peripheral pain processing |

| Nav1.8 (human) | 11.4 | High | Inflammatory pain |

| Nav1.9 (human) | 6.7 | High | Chronic pain sensitization |

| Nav1.5 (human) | >100 | Low | Cardiac safety margin |

| Rat CNS Nav channels | >100 | Low | Central nervous system safety |

Manual patch clamp validation studies have confirmed these selectivity ratios, demonstrating Nav1.7 IC50 of 9.3 μM, Nav1.8 IC50 of 5.5 μM, and Nav1.5 IC50 of 151.2 μM, yielding selectivity ratios of 16.3-fold and 27.5-fold for Nav1.7 and Nav1.8 over Nav1.5, respectively [4] [1].

The compound's ability to simultaneously target three peripheral pain-related sodium channel subtypes with similar potency is unprecedented among current sodium channel modulators [1] [5]. This multi-target approach potentially offers broader therapeutic coverage for various pain conditions while maintaining an excellent safety profile through selective avoidance of cardiac Nav1.5 channels.

Structure-Activity Relationships

DSP-2230 possesses a complex molecular structure built around an imidazopyridine core, specifically the imidazo[4,5-b]pyridine scaffold [6] [7]. The compound's full chemical name is (R)-2-(((3-Cyclobutyl-5-(3,4,5-trifluorophenoxy)-3H-imidazo[4,5-b]pyridin-2-yl)methyl)amino)propanamide, with molecular formula C20H20F3N5O2 and molecular weight 419.41 Da [8] [6].

Key structural features contributing to the compound's activity include:

Core scaffold: The imidazo[4,5-b]pyridine ring system provides the fundamental framework for sodium channel binding. This heterocyclic core is prevalent in various bioactive compounds and offers multiple sites for derivatization [9] [10].

Trifluorophenoxy substitution: The 3,4,5-trifluorophenoxy group attached at the 5-position of the imidazopyridine core appears critical for selectivity and potency. The multiple fluorine substituents enhance metabolic stability and may contribute to the compound's unique binding properties [6] [7].

Cyclobutyl group: The cyclobutyl substituent at the N-3 position provides steric bulk that may influence channel selectivity and binding orientation within the sodium channel binding site [6] [7].

Propanamide side chain: The (R)-configured propanamide chain linked through a methylamino bridge contributes to the compound's overall pharmacological profile and may influence receptor binding kinetics [6] [7].

The stereochemistry at the propanamide carbon appears important for biological activity, as the compound is specifically formulated as the R-enantiomer [6] [7]. This stereoselectivity suggests specific spatial requirements for optimal interaction with sodium channel binding sites.

Pharmacodynamic Properties

DSP-2230 demonstrates concentration-dependent reduction of neuronal excitability in rat dorsal root ganglion neurons, the primary sensory neurons involved in pain transmission [1] [2]. At concentrations of 10 and 30 μM, the compound potently suppresses neuronal firing patterns and reduces the overall excitability of these pain-processing neurons [2].

The pharmacodynamic effects extend beyond simple channel blockade to include modulation of action potential generation and propagation. The compound's ability to shift activation curves and slow gating kinetics results in decreased neuronal responsiveness to stimuli, effectively dampening pain signal transmission from peripheral tissues to the central nervous system [1].

Clinical pharmacodynamic studies using experimental pain models have provided evidence of DSP-2230's analgesic potential. In controlled trials utilizing intradermal capsaicin and ultraviolet B radiation pain models, the compound demonstrated measurable effects on pain perception and inflammatory responses [11] [12]. These human experimental pain models serve as translational bridges between preclinical efficacy studies and clinical therapeutic applications.

The compound's pharmacodynamic profile suggests particular utility in neuropathic pain conditions, where abnormal sodium channel activity contributes to spontaneous pain, allodynia, and hyperalgesia [1] [5]. By targeting multiple peripheral sodium channel subtypes simultaneously, DSP-2230 may provide comprehensive coverage of the various pathophysiological mechanisms underlying chronic pain states.

Pharmacokinetic Properties

DSP-2230 exhibits favorable pharmacokinetic characteristics that support its development as an oral therapeutic agent [13] [14]. The compound demonstrates oral bioavailability, allowing for convenient dosing regimens in clinical applications [13].

Phase I clinical studies have extensively characterized the compound's pharmacokinetic profile in healthy human subjects [14] [15]. These studies employed both single and multiple dose paradigms to evaluate absorption, distribution, metabolism, and elimination parameters. The investigations included assessment of food effects on bioavailability, comparing pharmacokinetic parameters under fed and fasted conditions [14].

The compound's pharmacokinetic properties appear suitable for sustained therapeutic effect, with studies extending to 14-day multiple dosing regimens to evaluate accumulation and steady-state characteristics [14]. Safety and tolerability assessments conducted alongside pharmacokinetic evaluations have demonstrated acceptable profiles across the dose ranges studied [14] [15].

Renal function effects have been specifically investigated, with dedicated studies examining the impact of single and repeated DSP-2230 doses on kidney function parameters [16]. These investigations utilized glomerular filtration rate measurements by iohexol plasma clearance to assess potential nephrotoxicity, an important consideration given the compound's intended chronic use in pain management [16].

Receptor Binding Kinetics

DSP-2230's binding kinetics to sodium channels reflect its unique tonic block mechanism of action. Unlike conventional sodium channel modulators that exhibit complex binding kinetics dependent on channel state transitions, DSP-2230 demonstrates relatively straightforward binding behavior consistent with its state-independent action [1] [17].

The compound's binding kinetics are characterized by:

State-independent association: DSP-2230 binds to sodium channels with similar affinity regardless of whether channels are in closed, open, or inactivated conformations [1]. This contrasts with traditional local anesthetics that show preferential binding to open or inactivated states [17].

Lack of use-dependence: The compound does not exhibit frequency-dependent changes in binding affinity or potency, distinguishing it from many clinically used sodium channel blockers that show enhanced block during high-frequency stimulation [1] [17].

Voltage-independent binding: DSP-2230's inhibitory activity remains consistent across different membrane potential ranges, suggesting binding to regions of the channel that are not significantly influenced by voltage sensor movements [1] [17].

These kinetic characteristics suggest that DSP-2230 may bind to a distinct site on sodium channels compared to conventional pore-blocking agents. The compound's ability to cause depolarizing shifts in activation curves and decelerate gating kinetics points toward interaction with voltage-sensing domains or allosteric sites that modulate channel gating rather than simple pore occlusion [1] [17].

Ion Channel State Dependency

Traditional sodium channel modulators typically exhibit pronounced state dependency, with preferential binding to specific channel conformations during the gating cycle [17] [18]. DSP-2230 represents a paradigm shift in this regard, demonstrating minimal state dependency in its inhibitory action [1].

Conventional sodium channel blockers often show:

- Open state preference: Many local anesthetics bind preferentially when channels are open

- Inactivated state binding: Some compounds show enhanced affinity for inactivated channels

- Use-dependent block: Increasing inhibition with repeated channel activation

In contrast, DSP-2230 exhibits:

- Equivalent binding across states: Similar potency against closed, open, and inactivated channels [1]

- Tonic block profile: Continuous inhibition independent of channel gating [1]

- Absence of use-dependence: Consistent block regardless of stimulation frequency [1]

This state-independent behavior suggests that DSP-2230 may interact with regions of the sodium channel that maintain consistent accessibility across different gating states [17]. Potential binding sites include:

Voltage sensor domains: Areas that remain accessible during gating transitions and can allosterically modulate pore function [19] [17]

Extracellular binding sites: Regions that do not undergo significant conformational changes during channel gating [17]

Allosteric modulatory sites: Locations that influence channel function through indirect mechanisms rather than direct pore blockade [17]

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

Explore Compound Types